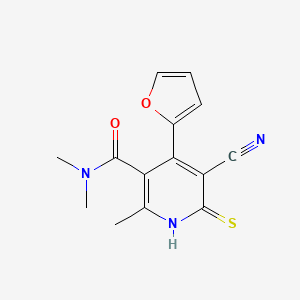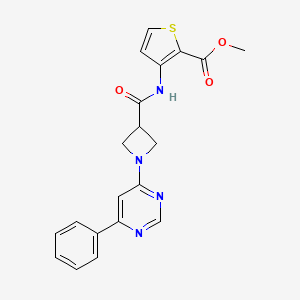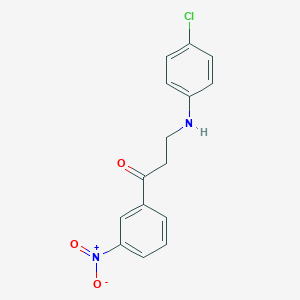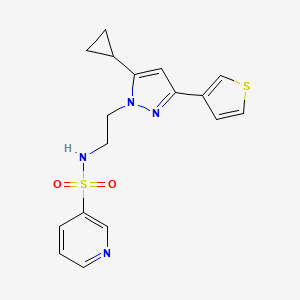
2-Bromopyrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromopyrazine hydrochloride is a chemical compound with the molecular formula C4H4BrClN2 . It is a derivative of pyrazine, a basic aromatic ring with two nitrogen atoms. It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular weight of this compound is approximately 195.445 Da . The SMILES string representation of the molecule is Brc1cnccn1 .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 1.757 g/mL at 25 °C . The refractive index n20/D is 1.580 .
Applications De Recherche Scientifique
Corrosion Inhibition Properties
2-Amino-5-bromopyrazine, a derivative of 2-bromopyrazine hydrochloride, has been extensively studied for its corrosion inhibition properties. It demonstrates a significant inhibitory effect on the corrosion of cold rolled steel in hydrochloric acid solutions. The presence of the bromopyrazine derivative enhances the inhibition efficiency, showcasing its potential as a highly effective corrosion inhibitor. This derivative operates through adsorption on the steel surface, obeying the Langmuir adsorption isotherm, and acts as a mixed-type inhibitor, suggesting its dual function in both anodic and cathodic corrosion processes. The effectiveness of 2-amino-5-bromopyrazine surpasses that of its analogs, further highlighting its superior corrosion inhibition capabilities (Deng, Li, & Fu, 2011).
Advanced Oxidation Processes in Environmental Applications
The reactivity of chlorotriazine herbicides, including atrazine, propazine, and terbuthylazine, with sulfate radicals generated by advanced oxidation processes, reveals the high degradation potential of these compounds. 2-Bromopyrazine derivatives may contribute to these processes, enhancing the degradation of persistent environmental contaminants. This research illustrates the importance of sulfate radicals in breaking down chlorotriazine pesticides, significantly reducing their presence in water sources and mitigating their environmental impact (Lutze et al., 2015).
Computational Chemistry in Corrosion Inhibition
Further investigations into pyrazine derivatives, including 2-aminopyrazine and 2-amino-5-bromopyrazine, through computational chemistry approaches, have provided insights into their corrosion inhibitory mechanisms. These studies employ density functional theory (DFT) and molecular dynamics (MD) simulations to evaluate the inhibitory performance of these compounds on steel surfaces. Theoretical evaluations support the experimental findings, showcasing the derivatives' effectiveness in corrosion protection. This integration of experimental and computational studies enriches our understanding of corrosion inhibition at the molecular level (Saha, Hens, Murmu, & Banerjee, 2016).
Safety and Hazards
2-Bromopyrazine hydrochloride may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also advised to wear protective gloves, clothing, and eye/face protection when handling this chemical .
Orientations Futures
While the specific future directions for 2-Bromopyrazine hydrochloride are not mentioned in the sources, bromopyrazines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Therefore, the development of new synthetic methods and applications for these compounds is a promising area of research .
Mécanisme D'action
Target of Action
It is known that 2-bromopyrazine hydrochloride is used as an intermediate in organic synthesis .
Mode of Action
It is known that this compound can react with organolithiums to form other compounds .
Biochemical Pathways
It is known that this compound can be used in the synthesis of other compounds, which may affect various biochemical pathways .
Result of Action
It is known that this compound is used as an intermediate in organic synthesis, which may result in various molecular and cellular effects depending on the final compounds synthesized .
Propriétés
IUPAC Name |
2-bromopyrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2.ClH/c5-4-3-6-1-2-7-4;/h1-3H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVAUZRQCOJHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2610502.png)

![Methyl 2-[6-chloro-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2610509.png)

![Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate](/img/structure/B2610514.png)
![3-(2-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610516.png)
![3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2610517.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2610518.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2610519.png)
![2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2610520.png)

